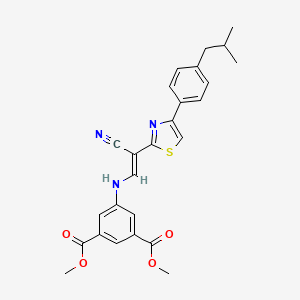
(E)-dimethyl 5-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-dimethyl 5-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)isophthalate is a useful research compound. Its molecular formula is C26H25N3O4S and its molecular weight is 475.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-Dimethyl 5-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)isophthalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article explores the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4OS, with a molecular weight of 402.5 g/mol. The compound features a thiazole moiety, which is often associated with diverse biological activities.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 2-aminothiazole have shown potent anticancer properties, with some studies reporting IC50 values as low as 0.06 µM against non-small cell lung cancer cells (NCI-H522) and other types including breast and colon cancers .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 1 | NCI-H522 (lung cancer) | 0.06 | High cytotoxicity |
| Compound 2 | MCF7 (breast cancer) | 0.1 | Moderate cytotoxicity |
| Compound 3 | HT29 (colon cancer) | 2.5 | Low cytotoxicity |
The presence of substituents on the thiazole ring significantly influences the anticancer activity, suggesting that structural modifications can enhance potency.
Antioxidant Properties
Thiazole-based compounds also demonstrate notable antioxidant activity. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress markers in various biological systems. For example, one study highlighted the ability of thiazole derivatives to protect against oxidative damage in liver tissues .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis: Evidence suggests that certain thiazole derivatives can trigger programmed cell death in malignant cells.
- Antioxidant Mechanisms: By scavenging reactive oxygen species (ROS), these compounds help mitigate cellular damage.
Case Studies
- Study on Cytotoxicity : A recent study assessed the cytotoxic effects of various thiazole derivatives on human liver hepatocellular carcinoma (HepG2) cells, revealing significant dose-dependent responses with certain derivatives exhibiting over 70% inhibition at high concentrations.
- Antioxidant Efficacy : Another investigation evaluated the antioxidant capacity of thiazole derivatives using DPPH and ABTS assays, demonstrating that specific modifications to the thiazole structure enhanced radical scavenging activity.
Propriétés
IUPAC Name |
dimethyl 5-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-16(2)9-17-5-7-18(8-6-17)23-15-34-24(29-23)21(13-27)14-28-22-11-19(25(30)32-3)10-20(12-22)26(31)33-4/h5-8,10-12,14-16,28H,9H2,1-4H3/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSJBHJCKWLWER-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














